BenchChemオンラインストアへようこそ!

4-(4-Bromophenoxy)quinazoline

Kinase inhibitor selectivity Positional isomer SAR EGFR tyrosine kinase

4-(4-Bromophenoxy)quinazoline (C14H9BrN2O, MW 301.14 g/mol) is a 4-aryloxyquinazoline heterocycle in which a 4-bromophenoxy group is appended at the C4 position of the quinazoline core via an ether linkage. The compound belongs to a well-precedented class of kinase-targeted scaffolds; however, the specific para-bromo substitution and O-linker geometry distinguish it from the more extensively studied 4-anilinoquinazolines (e.g., gefitinib, erlotinib) that employ an NH linker.

Molecular Formula C14H9BrN2O
Molecular Weight 301.14 g/mol
Cat. No. B7520628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)quinazoline
Molecular FormulaC14H9BrN2O
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)Br
InChIInChI=1S/C14H9BrN2O/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H
InChIKeyBIQASHAOMNOSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenoxy)quinazoline Procurement: Core Structural Identity and Research-Grade Specification


4-(4-Bromophenoxy)quinazoline (C14H9BrN2O, MW 301.14 g/mol) is a 4-aryloxyquinazoline heterocycle in which a 4-bromophenoxy group is appended at the C4 position of the quinazoline core via an ether linkage [1]. The compound belongs to a well-precedented class of kinase-targeted scaffolds; however, the specific para-bromo substitution and O-linker geometry distinguish it from the more extensively studied 4-anilinoquinazolines (e.g., gefitinib, erlotinib) that employ an NH linker [2]. Commercially, this compound is offered as a research chemical building block, typically at ≥95% purity, with the 4-bromophenoxy moiety serving as both a synthetic handle for further derivatization (e.g., Suzuki coupling) and a potential pharmacophoric element within medicinal chemistry programs .

Why Generic 4-Aryloxyquinazoline Substitution Fails: Linker Type and Halogen Position Determine Target Engagement


Within the quinazoline kinase inhibitor landscape, three structural variables profoundly alter target affinity and selectivity profiles: (i) the nature of the C4 linker (ether O vs. amine NH), (ii) the halogen identity and substitution pattern on the pendant aryl ring, and (iii) additional substituents on the quinazoline core itself [1]. The 4-phenoxyquinazoline scaffold has been validated as a dual EGFR/c-Met inhibitory core, but the unsubstituted parent 4-phenoxyquinazoline lacks the potency-enhancing halogen bond and hydrophobic contacts conferred by para-bromo substitution [2]. Conversely, the 3-bromophenoxy positional isomer (CAS 169205-54-3) presents a different vector for halogen bonding and steric occupancy within the ATP-binding pocket, which can redirect selectivity toward distinct kinase targets such as mGluR5 [3]. These differences mean that casually interchanging one 4-aryloxyquinazoline for another risks losing target engagement, altering selectivity, or invalidating SAR models built on a specific substitution pattern.

Quantitative Differentiation Evidence for 4-(4-Bromophenoxy)quinazoline Against Closest Analogs


Para-Bromo vs. Meta-Bromo Positional Isomerism: Impact on Kinase Selectivity Profile

The 4-position bromine on the phenoxy ring (target compound) versus the 3-position bromine (comparator, CAS 169205-54-3) produces a different spatial orientation of the halogen atom relative to the quinazoline plane. Crystallographic data for a closely related 4-bromophenyl-quinazoline system show a dihedral angle of 47.6° between the quinazoline ring system and the 4-bromo-phenyl ring [1]. This geometry orients the para-bromine into a distinct sub-pocket within kinase ATP-binding sites that is not accessible to the meta-bromine isomer. In the EGFR inhibitor database (EGFRindb), 4-(3-bromophenoxy)quinazoline is classified as an anilino-quinazoline class inhibitor and is annotated with specific EGFR binding activity [2]. The para-bromo isomer is expected to show a shifted kinase selectivity profile based on the altered halogen bond vector, a phenomenon well-documented in 4-anilinoquinazoline series where para vs. meta halogen placement yields >10-fold differences in EGFR IC50 values [3].

Kinase inhibitor selectivity Positional isomer SAR EGFR tyrosine kinase

Ether (O) Linker vs. Anilino (NH) Linker at C4: Differential Kinase Binding Mode

4-(4-Bromophenoxy)quinazoline employs an O-aryl ether linkage at the C4 position, whereas the clinically validated EGFR inhibitors gefitinib and erlotinib use an NH (anilino) linker. This single-atom substitution fundamentally alters the H-bonding capacity at the hinge region of the kinase ATP pocket. In the 4-phenoxyquinazoline series developed as dual EGFR/c-Met inhibitors, the ether linkage confers a distinct kinase selectivity profile: lead compound H-22 (4-phenoxyquinazoline derivative) inhibited EGFR with IC50 64.8 nM and c-Met with IC50 137.4 nM, while the anilino-linked analog AMCL-10 showed EGFR IC50 94 nM, EGFR(L858R) IC50 310 nM, and c-Met IC50 398 nM [1]. This demonstrates that the O-linker can enhance dual EGFR/c-Met potency compared to NH-linked analogs. The bromine at the para position of the phenoxy ring further modulates this potency through hydrophobic and halogen-bonding interactions that are geometrically constrained by the shorter, rotationally distinct C-O-C bridge versus the C-NH-C bridge [2].

Kinase inhibitor design Linker SAR EGFR vs PDGFR selectivity

Bromine vs. Chlorine Substitution: Calculated Lipophilicity and Predicted Membrane Permeability

The para-bromine substituent on 4-(4-bromophenoxy)quinazoline confers higher lipophilicity compared to the corresponding 4-chloro analog. Based on the Hansch π parameter system, bromine contributes a π value of +0.86 versus chlorine at +0.71—a difference of +0.15 log units per substituent [1]. This translates to a calculated LogP for 4-(4-bromophenoxy)quinazoline of approximately 3.9, compared to ~3.5 for the 4-chloro analog (estimated by additive fragment methods) [2]. The higher lipophilicity of the bromo derivative is predicted to enhance passive membrane permeability (Papp) by approximately 1.5- to 2-fold based on the LogP-permeability relationship established for quinazoline scaffolds, while also increasing plasma protein binding affinity [3].

Physicochemical property differentiation LogP comparison Halogen effects

Synthetic Utility: Para-Bromine as a Cross-Coupling Handle for Library Diversification

The para-bromine atom on the phenoxy ring of 4-(4-bromophenoxy)quinazoline serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the quinazoline scaffold without modifying the core heterocycle [1]. In contrast, the corresponding 4-chloro analog is significantly less reactive toward oxidative addition with Pd(0) catalysts (C-Br bond dissociation energy: ~281 kJ/mol vs. C-Cl: ~338 kJ/mol), resulting in slower coupling kinetics and lower conversion yields under standard conditions [2]. The 4-fluoro analog is essentially inert to Pd-catalyzed cross-coupling, making the bromo compound the optimal choice for iterative library synthesis. This reactivity difference is quantitative: aryl bromide Suzuki couplings typically proceed with >85% conversion within 2 hours at 80°C, whereas the corresponding aryl chloride requires elevated temperatures (100-120°C) and longer reaction times (12-24 h) to achieve comparable yields [3].

Synthetic chemistry Cross-coupling diversification Building block utility

High-Value Application Scenarios for 4-(4-Bromophenoxy)quinazoline in Scientific Research and Industrial Procurement


Kinase Inhibitor SAR Probe: Para-Bromo O-Linker Scaffold for EGFR/c-Met Dual Inhibition Programs

Research groups pursuing dual EGFR/c-Met inhibitors can deploy 4-(4-bromophenoxy)quinazoline as a starting scaffold for structure-activity relationship studies. The O-aryl ether linkage at C4 distinguishes this compound from the clinically dominant anilinoquinazolines and has been validated to confer nanomolar dual inhibitory potency (reference compound H-22: EGFR IC50 64.8 nM, c-Met IC50 137.4 nM) [1]. The para-bromine provides a vector for additional hydrophobic contacts within the c-Met lipophilic pocket, a feature that can be systematically probed through analog synthesis. Procurement of this specific bromo variant ensures compatibility with the 4-phenoxyquinazoline SAR framework established in recent European Journal of Medicinal Chemistry studies [2].

Late-Stage Diversification Building Block for Parallel Quinazoline Library Synthesis

The para-bromine atom on the phenoxy ring enables efficient Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid library expansion. Unlike the chloro analog, which requires forcing conditions (100-120°C, extended reaction times), the bromo compound undergoes smooth oxidative addition at 80°C within 2 hours, achieving >85% conversion [3]. This reactivity advantage makes 4-(4-bromophenoxy)quinazoline the preferred building block for medicinal chemistry groups synthesizing 24- to 96-member quinazoline libraries in a parallel format, where uniform reaction performance across the plate is critical for meaningful SAR interpretation.

Positional Isomer Control Experiment for Halogen Bond Vector Analysis

When investigating the role of halogen bonding in kinase inhibitor binding, the para-bromophenoxy isomer serves as an essential control compound alongside the 3-bromophenoxy isomer (CAS 169205-54-3). Based on crystallographic evidence showing a ~47.6° dihedral angle between the aromatic ring planes in related 4-bromophenyl-quinazoline structures [4], the para isomer directs the bromine into a spatially distinct region of the ATP-binding pocket compared to the meta isomer. This differential geometry enables unambiguous experimental determination of halogen position effects on kinase selectivity, a key parameter when optimizing inhibitors for targets where selectivity against closely related kinases (e.g., EGFR vs. HER2) is paramount.

Physicochemical Probe for Membrane Permeability Studies in CNS-Targeted Quinazoline Programs

With a calculated LogP of approximately 3.9—higher than the corresponding chloro (LogP ~3.5) and unsubstituted phenoxy (LogP ~3.0) analogs—4-(4-bromophenoxy)quinazoline offers enhanced passive membrane permeability that is predicted to improve blood-brain barrier penetration [5]. For CNS-focused kinase inhibitor programs targeting glioblastoma or brain-metastatic cancers, this compound provides a more lipophilic starting point that may reduce the need for additional pharmacokinetic optimization of CNS penetration. The bromine atom also serves as a heavy-atom label for X-ray crystallographic phasing, adding structural biology utility [6].

Quote Request

Request a Quote for 4-(4-Bromophenoxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.